molecular formula C17H14N2O2 B2994133 1-cyano-N-(4-phenoxyphenyl)cyclopropanecarboxamide CAS No. 1226440-45-4

1-cyano-N-(4-phenoxyphenyl)cyclopropanecarboxamide

Cat. No.: B2994133
CAS No.: 1226440-45-4
M. Wt: 278.311
InChI Key: RUXDTZJFLMTPFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A cyclopropane derivative, 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide (C11H9N2OBr), was synthesized . The synthesis process was studied using X-ray diffraction, FTIR, 1H NMR spectrum, and MS . The synthesis of broader spectrum and highly bioactive substituted cyclopropane compounds, especially aromatic and heterocycle substituted ones which are bioactive themselves, becomes the mainstream in the agriculture chemistry field .


Molecular Structure Analysis

The structure of 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide was studied by X-ray diffraction, FTIR, 1H NMR spectrum, and MS . The crystal is triclinic, space group P-1 with a = 8.902(4), b = 10.944(5), c = 12.733(6) Å, α = 103.753(8), β = 106.812(9), γ = 104.004(9)°, V = 1087.1(9) Å3, Z = 4, F(000) = 528, Dc = 1.620 g/cm3 .

Scientific Research Applications

Catalyst in Selective Hydrogenation

One notable application is in catalysis, where compounds similar to 1-cyano-N-(4-phenoxyphenyl)cyclopropanecarboxamide are utilized. For instance, Pd nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4) have demonstrated high activity and selectivity in the hydrogenation of phenol derivatives to cyclohexanone, an important intermediate in polyamide production. This process achieves exceptional conversion and selectivity under mild conditions, highlighting the potential of related cyclopropanecarboxamide derivatives in catalytic applications (Wang et al., 2011).

Crystal Structure Analysis

Another research domain is the detailed analysis of crystal structures. Studies have been conducted to elucidate the crystal structure of fenpropathrin, a pyrethroid insecticide structurally related to this compound. These analyses provide insights into molecular conformations, which are crucial for understanding the compound's reactivity and interactions (Kang et al., 2014).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives, such as N-(arylcarbamothioyl)cyclohexanecarboxamide, have been explored. These studies include the synthesis of various aryl substituents, characterization by spectroscopic methods, and crystallography, providing a foundation for further applications in materials science and organic synthesis (Özer et al., 2009).

Development of Polyimide Films

Research into the development of colorless and transparent polyimide (CPI) films using diamine monomers demonstrates the relevance of cyclopropanecarboxamide derivatives in polymer science. These CPI films exhibit excellent thermal and mechanical properties, along with optical transparency, making them suitable for advanced electronic applications (Jeon et al., 2022).

Novel Polyamides and Polyimides

The synthesis and characterization of new cardo polyamides and polyimides bearing a 4-phenylcyclohexylidene unit have been reported. These polymers exhibit high glass transition temperatures and excellent thermal stability, highlighting their potential for use in high-performance materials (Liaw et al., 2001).

Biochemical Analysis

Biochemical Properties

The compound, 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide, has been found to have weak activity against the ketol-acid reductoisomerase (KARI) of Escherichia coli . This suggests that it may interact with this enzyme, potentially influencing its function or activity .

Cellular Effects

While specific cellular effects of 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide are not fully understood, it’s known that similar compounds can influence cellular processes. For instance, some analogs have been found to inhibit the NLRP3 inflammasome, which plays a role in inflammation and is implicated in various diseases .

Molecular Mechanism

The exact molecular mechanism of 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide is not fully known. It’s suggested that it may have a strong and slow binding activity to inhibit Escherichia coli KARI . This could involve binding interactions with this enzyme, potentially leading to its inhibition .

Properties

IUPAC Name

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c18-12-17(10-11-17)16(20)19-13-6-8-15(9-7-13)21-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXDTZJFLMTPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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